3-(3-Chlorophenyl)-2'-methoxypropiophenone
Overview
Description
3-(3-Chlorophenyl)-2’-methoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a methoxy group attached to a propiophenone backbone
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets
Mode of Action
It’s structurally similar compound, carbonyl cyanide m-chlorophenyl hydrazone (cccp), acts as a chemical inhibitor of oxidative phosphorylation . It causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . This reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
Cccp, a similar compound, disrupts the electron transport chain, affecting the production of atp . This could potentially lead to cellular energy depletion and cell death .
Result of Action
Cccp, a similar compound, causes the gradual destruction of living cells and death of the organism
Biochemical Analysis
Biochemical Properties
3-(3-Chlorophenyl)-2’-methoxypropiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s interaction with these enzymes can alter their activity, leading to changes in metabolic rates and the production of metabolites.
Cellular Effects
The effects of 3-(3-Chlorophenyl)-2’-methoxypropiophenone on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound has been shown to affect neurotransmitter release and uptake, impacting synaptic transmission and plasticity . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.
Molecular Mechanism
At the molecular level, 3-(3-Chlorophenyl)-2’-methoxypropiophenone exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it binds to the active site of certain enzymes, blocking substrate access and inhibiting enzyme activity . This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-(3-Chlorophenyl)-2’-methoxypropiophenone change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to the formation of metabolites with different biological activities . Long-term exposure to the compound in vitro or in vivo can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of 3-(3-Chlorophenyl)-2’-methoxypropiophenone vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter systems or reducing inflammation . At high doses, it can cause toxic or adverse effects, including neurotoxicity, hepatotoxicity, and disruptions in metabolic homeostasis. Threshold effects are often observed, where a specific dosage range produces significant biological responses, while higher doses lead to toxicity.
Metabolic Pathways
3-(3-Chlorophenyl)-2’-methoxypropiophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation . The compound can be metabolized into various metabolites, some of which may retain biological activity. These metabolic transformations can affect the overall pharmacokinetics and pharmacodynamics of the compound, influencing its efficacy and safety profile.
Transport and Distribution
The transport and distribution of 3-(3-Chlorophenyl)-2’-methoxypropiophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 3-(3-Chlorophenyl)-2’-methoxypropiophenone is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and chromatin structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2’-methoxypropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chlorobenzoyl chloride with 2-methoxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of 3-(3-Chlorophenyl)-2’-methoxypropiophenone can be achieved through continuous flow processes. These processes allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-2’-methoxypropiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-(3-Chlorophenyl)-2’-methoxypropiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: This compound has a similar chlorophenyl group but differs in its overall structure and properties.
4-Methoxypropiophenone: Similar in having a methoxy group attached to the propiophenone backbone but lacks the chlorophenyl group.
Uniqueness
3-(3-Chlorophenyl)-2’-methoxypropiophenone is unique due to the combination of its chlorophenyl and methoxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(2-methoxyphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFNISJTLKWLOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644413 | |
Record name | 3-(3-Chlorophenyl)-1-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-20-4 | |
Record name | 3-(3-Chlorophenyl)-1-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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